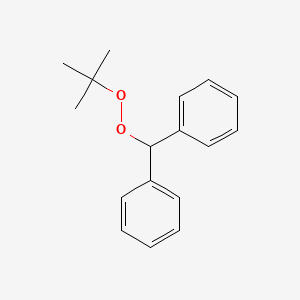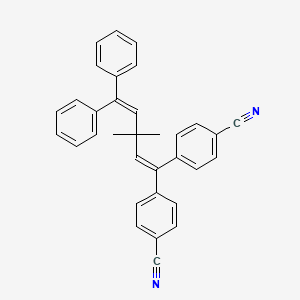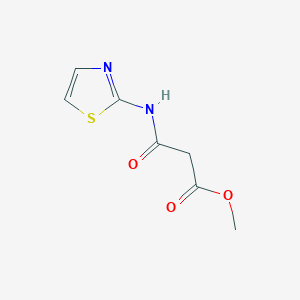![molecular formula C17H15NO4 B14627837 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid CAS No. 56894-44-1](/img/structure/B14627837.png)
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoic acid moiety linked to a phenylpropanoyl group through a carbamoyl linkage. It has been studied for its role in stimulating bone morphogenetic protein-2 (BMP-2) production, which is crucial for bone formation and repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in stimulating BMP-2 production, which is important for bone growth and repair.
Industry: Potential use in the development of bone graft materials and other orthopedic applications.
Wirkmechanismus
The mechanism of action of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid involves the stimulation of BMP-2 production. BMP-2 is a growth factor that plays a critical role in the differentiation of osteoblasts, the cells responsible for bone formation. The compound binds to specific receptors on the surface of osteoblasts, triggering a signaling cascade that leads to increased BMP-2 production and subsequent bone formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(1-Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]benzoic acid
- **2-[(1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl]benzoic acid analogues
Uniqueness
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is unique due to its specific structure that allows it to effectively stimulate BMP-2 production. This property makes it a promising candidate for therapeutic applications in bone-related disorders, distinguishing it from other similar compounds that may not have the same level of efficacy in promoting bone growth .
Eigenschaften
CAS-Nummer |
56894-44-1 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(21)22/h2-11H,1H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
GFTSMUMMWMMGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)

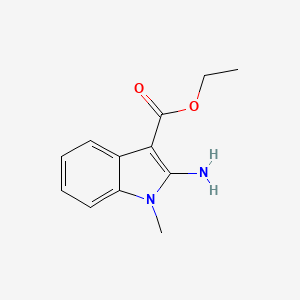
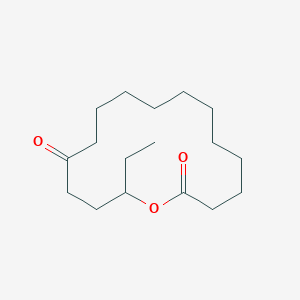
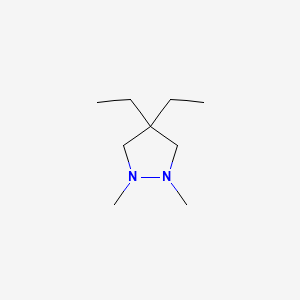
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
